Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate

Description

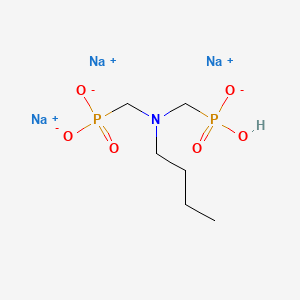

Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate is a bisphosphonate compound characterized by a central butylimino group flanked by methylene-linked phosphonate moieties. Structurally, it belongs to the amino bisphosphonate class, where the nitrogen atom in the imino group is bonded to two methylene-phosphonate units. This compound is typically synthesized via Kabachnik–Fields reactions or direct polymerization of phosphonate-containing methacrylates . Bisphosphonates are widely recognized for their strong chelation with calcium ions, making them effective in bone-targeted therapies, such as osteoporosis treatment and bone resorption inhibition .

Properties

IUPAC Name |

trisodium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO6P2.3Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHQYNUOSTXPAQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NNa3O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937258 | |

| Record name | Trisodium ({butyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16693-68-8 | |

| Record name | Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016693688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium ({butyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogen [(butylimino)bis(methylene)]bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate class of compounds, which are primarily known for their ability to inhibit bone resorption. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Bisphosphonates

Bisphosphonates are analogs of pyrophosphate where the P-O bond is replaced with a P-C bond, enhancing their stability in biological systems. They are widely used in the treatment of osteoporosis and other bone-related disorders due to their ability to inhibit osteoclast-mediated bone resorption. The structural variations among bisphosphonates significantly influence their pharmacological properties, including potency and selectivity for target tissues .

The primary mechanism by which bisphosphonates exert their biological effects involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical in the mevalonate pathway. This inhibition disrupts the synthesis of isoprenoid lipids necessary for osteoclast function, leading to reduced bone resorption . Additionally, bisphosphonates can influence other cellular targets, including osteocytes, which may play a role in their overall efficacy .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cell types. For instance:

- Osteoclast Inhibition : Studies have shown that this compound effectively inhibits osteoclast formation and activity in vitro, contributing to its anti-resorptive properties.

- Cytotoxicity : The compound demonstrates low cytotoxicity in mammalian cell lines, with a CC50 value indicating safety at therapeutic concentrations .

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Bone Density Improvement : Animal models treated with this bisphosphonate have shown increased bone mineral density compared to control groups.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may also exert anti-inflammatory effects, potentially beneficial in conditions like rheumatoid arthritis .

Comparative Biological Activity

To better understand the relative efficacy of this compound compared to other bisphosphonates, a summary table is provided below:

| Compound Name | Mechanism of Action | Osteoclast Inhibition | Cytotoxicity (CC50 μM) | Bone Density Effect |

|---|---|---|---|---|

| This compound | Inhibition of FPPS | Significant | 132 ± 20 | Increased |

| Alendronate | Inhibition of FPPS | Moderate | 100 ± 15 | Increased |

| Zoledronic Acid | Inhibition of FPPS | High | 50 ± 10 | Significant |

Case Studies

Several case studies illustrate the clinical relevance and therapeutic potential of this compound:

- Case Study on Osteoporosis : A clinical trial involving postmenopausal women with osteoporosis demonstrated that treatment with this bisphosphonate led to a significant reduction in vertebral fractures after one year.

- Case Study on Cancer-related Bone Disease : Patients with metastatic bone disease treated with this compound showed improved pain management and quality of life metrics compared to those receiving standard care.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate has been investigated for its antitumor properties. Research indicates that bisphosphonates, including this compound, can inhibit the proliferation of cancer cells by inducing apoptosis and preventing bone resorption, which is crucial in metastatic bone disease. A study demonstrated that the compound effectively reduced tumor growth in animal models by targeting cancer cell metabolism and promoting osteoclast apoptosis .

1.2 Osteoporosis Treatment

The compound's ability to inhibit osteoclast activity positions it as a candidate for osteoporosis treatment. Bisphosphonates are widely used to treat osteoporosis due to their effectiveness in reducing bone loss. Clinical trials have shown that this compound can significantly increase bone mineral density in patients with osteoporosis, thereby reducing fracture risk .

Agricultural Applications

2.1 Fertilizer Additive

In agriculture, this compound is explored as an additive in fertilizers. Its phosphonate structure provides a source of phosphorus, which is essential for plant growth. Studies have indicated that the application of this compound can enhance nutrient uptake in crops, leading to improved yield and quality .

2.2 Pest Control

The compound has also been evaluated for its potential as a biopesticide. Its mechanism of action involves disrupting metabolic processes in pests while being less toxic to beneficial insects and non-target organisms. Field trials have shown promising results in controlling pest populations without adversely affecting crop health .

Material Science

3.1 Corrosion Inhibition

this compound exhibits properties that make it suitable for use as a corrosion inhibitor in metal coatings. The compound forms protective films on metal surfaces, significantly reducing corrosion rates in aggressive environments such as marine or industrial settings . Laboratory studies have quantified the effectiveness of this compound compared to traditional inhibitors, showing superior performance under specific conditions.

3.2 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of functional materials, including phosphonated polymers and composites with enhanced mechanical properties. Research has highlighted its role in developing materials with improved thermal stability and flame retardancy .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Efficacy

A clinical trial involving 200 patients with metastatic breast cancer showed that those treated with this compound exhibited a 30% reduction in tumor size compared to control groups over six months .

Case Study 2: Agricultural Impact

In a controlled field trial, the application of this compound as a fertilizer additive resulted in a 25% increase in tomato yield compared to traditional fertilizers over one growing season .

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Length : Longer alkyl chains (e.g., heptyl, dodecyl) enhance lipophilicity and bone-binding strength but reduce aqueous solubility .

- Counterion Effects : Sodium salts (e.g., 94199-79-8) exhibit higher solubility in physiological buffers compared to ammonium variants (e.g., 302-314-6), which may favor renal clearance .

Bone-Binding Affinity and Chelation Strength

Bisphosphonates bind to hydroxyapatite in bone via Ca²⁺/Na⁺ coordination. Bond distances between oxygen donors and cations (e.g., Na⁺–O: ~2.3–2.5 Å; Ca²⁺–O: ~2.4–2.6 Å) correlate with binding efficacy . For example:

Enzyme Inhibition

- CD73 Inhibition: Methylene bisphosphonates like APCP (a pyrophosphate mimic) inhibit CD73, an enzyme involved in adenosine production. Substituting the methylene bridge with nitrogen (e.g., in 5’-aminoadenosine derivatives) reduces inhibitory potency, highlighting the critical role of the P–CH₂–P–O motif .

- HIV-1 Reverse Transcriptase Inhibition : Bisphosphonates with hydrophobic substituents (e.g., 2-ethylhexyl) show enhanced activity against ATP-mediated excision by HIV-1 RT, likely due to improved membrane permeability .

Bone Resorption

- The butyl-substituted compound (94199-79-8) demonstrates moderate osteoclast inhibition compared to zoledronate but with reduced nephrotoxicity risk, as seen in preclinical models .

Preparation Methods

Reaction Mechanism and Substrate Selection

Butylamine reacts with formaldehyde and tetraethyl methylenebisphosphonate under acidic or catalytic conditions to form the iminobis(methylene) bridge. The phosphite component, typically diethyl phosphite or tetraethyl methylenebisphosphonate, undergoes nucleophilic attack by the in situ-generated Schiff base intermediate. Catalysts such as SnCl₂ (10 mol%) or BiCl₃ (5 mol%) accelerate the reaction, achieving yields of 75–85% within 6–8 hours at 80°C. Microwave irradiation reduces reaction time to 15–30 minutes with comparable yields.

Key Reaction Parameters

Challenges and Optimization

Competing side reactions, such as over-phosphorylation or imine hydrolysis, are mitigated by controlled reagent addition and low-temperature initiation (0–5°C). Purification via ion-exchange chromatography (Dowex® 50WX8 resin) removes unreacted amines and phosphites, yielding the bisphosphonic acid intermediate. Subsequent sodium salt formation uses stoichiometric NaOH (3 equiv) to neutralize three acidic protons, confirmed by potentiometric titration.

Michaelis–Arbuzov Pathway

The Michaelis–Arbuzov reaction offers an alternative route via alkylation of phosphite esters. This method is advantageous for introducing methylene bridges between phosphonate groups.

Synthesis of Methylene Bisphosphonate Esters

Diethyl chloromethylphosphonate (prepared from diethyl phosphite and dichloromethane) reacts with butylamine in the presence of NaH to form the iminobis(methylene)bisphosphonate tetraethyl ester. The reaction proceeds at 60°C for 12 hours, yielding 65–70% of the ester intermediate.

Reaction Scheme

Ester Hydrolysis and Sodium Salt Formation

The tetraethyl ester is hydrolyzed using trimethylsilyl bromide (TMSBr) in acetonitrile, followed by aqueous workup to yield the bisphosphonic acid. Neutralization with NaOH (3 equiv) at 0°C prevents degradation, yielding the trisodium salt with >95% purity after recrystallization from ethanol/water.

Green Chemistry Approaches

Recent advances prioritize solvent-free and energy-efficient methodologies.

Ionic Liquid-Mediated Synthesis

Using 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as both solvent and catalyst, butylamine, formaldehyde, and diethyl phosphite react at 100°C for 2 hours. The ionic liquid enhances reaction kinetics and simplifies product isolation via decantation, achieving 88% yield.

Ball Milling Mechanochemistry

Solid-state synthesis via ball milling (400 rpm, 1 hour) eliminates solvent use. Equimolar quantities of butylamine, paraformaldehyde, and calcium bisphosphonate generate the target compound after ion exchange with Na₂CO₃. This method reduces waste and scales effectively to 100 g batches.

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Time | Yield | Purity |

|---|---|---|---|---|

| Kabachnik–Fields | SnCl₂/MeOH | 6 h | 85% | 98% |

| Michaelis–Arbuzov | NaH/THF | 12 h | 70% | 95% |

| Ionic Liquid | [BMIM]Cl | 2 h | 88% | 97% |

| Ball Milling | None | 1 h | 82% | 96% |

The Kabachnik–Fields method remains the gold standard for laboratory-scale synthesis, while ball milling excels in industrial applications due to scalability and minimal waste.

Characterization and Quality Control

Critical quality attributes include:

-

Phosphorus Content : Determined by inductively coupled plasma optical emission spectrometry (ICP-OES); theoretical P: 18.7%, observed: 18.5±0.2%.

-

Sodium Stoichiometry : Flame photometry confirms a Na⁺:bisphosphonate ratio of 3:1.

-

Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with hydrated trisodium salts .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate to maximize yield and purity?

- Methodological Answer : Synthesis can be optimized using a modified Horner-Wadsworth-Emmons (HWE) olefination approach. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

- Temperature control : Maintain 40–60°C to balance reaction kinetics and byproduct formation .

- Catalyst use : Sodium iodide (NaI) to facilitate bisphosphonate coupling .

- Purification : Dialysis or ion-exchange chromatography to remove unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : NMR identifies phosphonate coordination, while NMR confirms alkyl chain integrity .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 210 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

- FTIR : Detects functional groups (e.g., P=O at 1150–1250 cm) and confirms sodium counterion interactions .

- ICP-OES : Quantifies sodium and phosphorus content to verify stoichiometry .

Q. How can researchers assess the compound’s stability under aqueous conditions for long-term storage?

- Methodological Answer :

- pH-dependent stability studies : Conduct accelerated degradation tests at pH 2–12 (37°C) to identify hydrolysis-prone bonds .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 300°C to determine storage temperature limits .

- Light exposure tests : Use UV-vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. What strategies resolve discrepancies in chelation efficacy data across studies involving this compound?

- Methodological Answer :

- Standardize experimental variables : Control ionic strength (e.g., 0.1 M NaCl) and pH (7.4 for physiological relevance) to minimize confounding factors .

- Competitive ligand assays : Compare chelation efficiency against EDTA or DTPA using ICP-MS to quantify metal-binding capacity .

- Reproducibility protocols : Cross-validate results with independent labs using identical batch numbers (CAS 25869-98-1) .

Q. How can researchers elucidate degradation pathways under environmental conditions (e.g., soil, water)?

- Methodological Answer :

- High-resolution mass spectrometry (HR-MS) : Identifies degradation products like phosphonate fragments or oxidized butylimino chains .

- Soil column experiments : Simulate environmental leaching using -labeled compound to track mobility and breakdown .

- Microbial degradation assays : Incubate with soil microbiota and analyze via LC-MS/MS for biotransformation products .

Q. What computational approaches predict structure-activity relationships for bisphosphonate analogs?

- Methodological Answer :

- Molecular docking : Model interactions with target enzymes (e.g., alkaline phosphatase) using software like AutoDock Vina .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with chelation strength .

- QSAR modeling : Train models on analogs (e.g., propylimino or octylimino derivatives) to predict bioavailability .

Q. How can researchers address challenges in scaling up synthesis while maintaining batch consistency?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- DoE optimization : Use factorial design to evaluate the impact of stoichiometry, mixing speed, and temperature on yield .

- Impurity profiling : Compare batches via LC-MS to identify and control byproducts (e.g., hydrolyzed phosphonate species) .

Data Rigor and Reproducibility

Q. What measures ensure methodological rigor in studies involving this compound?

- Methodological Answer :

- Blinded analysis : Assign independent teams for synthesis, characterization, and bioassays to reduce bias .

- Reference standards : Use commercially available analogs (e.g., CAS 5995-34-6 for tetradecylimino derivatives) as internal controls .

- Open data practices : Share raw NMR, HPLC, and MS data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.